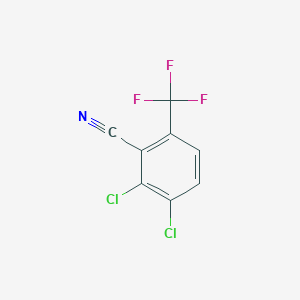

2,3-Dichloro-6-(trifluoromethyl)benzonitrile

Beschreibung

Discovery and Initial Characterization

The discovery and characterization of 2,3-dichloro-6-(trifluoromethyl)benzonitrile emerged from the broader historical development of organofluorine chemistry, which began its scientific journey well before elemental fluorine itself was isolated. The foundations for this compound's eventual synthesis were established through pioneering work in the mid-nineteenth century, when Alexander Borodin, better known as a composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862. This early work on halogen exchange reactions would later prove fundamental to the development of modern fluorination techniques used in synthesizing complex molecules like this compound.

The specific characterization of this compound represents a more recent achievement in synthetic chemistry, with the compound receiving its Chemical Abstracts Service registry number 186517-39-5 and Molecular Design Limited number MFCD09832276. The compound's identification followed advances in aromatic fluorination methodologies, particularly those developed by Schiemann in 1927, who established diazonium salt decomposition methods for introducing fluorine into aromatic systems. Additionally, the development of nucleophilic halogen exchange methods by Gottlieb in 1936 provided crucial techniques for creating complex halogenated aromatic compounds.

The structural elucidation of this compound revealed its sophisticated molecular architecture through advanced spectroscopic techniques. The compound's Simplified Molecular-Input Line-Entry System representation as N#CC1=C(C(F)(F)F)C=CC(Cl)=C1Cl demonstrates the precise positioning of functional groups around the benzene ring. The presence of both chlorine atoms at adjacent positions (2,3-dichloropattern) and the trifluoromethyl group at the 6-position creates a unique electronic environment that significantly influences the compound's chemical reactivity and physical properties.

Modern analytical techniques have provided comprehensive characterization data for the compound, including melting point determinations ranging from 53-54°C and detailed molecular weight confirmation at 240.01 grams per mole. These physical constants, combined with advanced nuclear magnetic resonance and mass spectrometry data, have established definitive identification protocols that enable researchers to confirm the compound's identity and purity in synthetic preparations and commercial applications.

Position in Halogenated Benzonitrile Chemistry

This compound occupies a distinctive position within the broader classification of halogenated benzonitrile compounds, representing an advanced example of multi-halogenated aromatic systems. The compound's structural complexity distinguishes it from simpler halogenated benzonitriles, such as 2,3-dichlorobenzonitrile, which carries only the dichlorosubstitution pattern without the additional trifluoromethyl functionality. This enhanced substitution pattern places the compound in a specialized category of highly functionalized aromatic intermediates that bridge traditional halogenated aromatics with modern fluorochemistry applications.

The positioning of substituents in this compound follows specific regioselectivity patterns that reflect advanced understanding of aromatic substitution chemistry. The 2,3-dichloroarrangement creates a unique electronic environment where the chlorine atoms are positioned ortho to each other, generating significant steric and electronic interactions. This substitution pattern differs markedly from other dichlorobenzonitrile isomers and creates distinct reactivity profiles that influence subsequent synthetic transformations.

The incorporation of the trifluoromethyl group at the 6-position represents a significant advancement in fluorinated aromatic chemistry, as trifluoromethyl groups were first investigated for biological activity by F. Lehmann in 1927. The historical development of trifluoromethylation methods, beginning with Frédéric Swarts' work in 1892 using antimony fluoride, provided the foundational techniques necessary for creating compounds like this compound. The evolution from early trifluoromethylation methods using antimony trifluoride to modern hydrogen fluoride-based processes in the 1930s enabled the practical synthesis of complex trifluoromethylated aromatics.

Contemporary halogenated benzonitrile chemistry has expanded to include numerous related compounds that share structural similarities with this compound while maintaining distinct functional profiles. Comparative analysis reveals that the compound's unique combination of chlorine and trifluoromethyl substitution creates electronic properties distinct from purely chlorinated or purely fluorinated analogs, positioning it as a specialized intermediate in advanced synthetic applications.

Evolution of Research Interest

Research interest in this compound has evolved significantly as the scientific community recognized the compound's potential applications in pharmaceutical and agrochemical development. The compound has emerged as a valuable intermediate in synthetic pathways leading to biologically active molecules, particularly those requiring specific arrangements of electron-withdrawing groups for optimal activity profiles. This research trajectory reflects broader trends in medicinal chemistry, where highly substituted aromatic compounds serve as crucial building blocks for drug discovery programs.

The development of efficient synthetic methodologies for accessing this compound has paralleled advances in organofluorine chemistry, particularly in trifluoromethylation reactions. Recent research has focused on copper-catalyzed trifluoromethylation processes, where reagents such as [(bpy)Cu(O₂CCF₂SO₂F)₂] demonstrate superior reactivity compared to earlier methods. These methodological advances have enabled more efficient access to complex trifluoromethylated compounds, including specialized benzonitriles like this compound.

Patent literature has documented specific synthetic approaches for preparing compounds related to this compound, including multi-step synthetic sequences that highlight the compound's role as a key intermediate. For example, synthetic methods utilizing 2,3-dichlorotrifluorotoluene as starting material have been developed to access related trifluoromethylated benzonitriles through fluorination and cyano substitution reactions. These patented processes demonstrate the industrial relevance of such compounds and the continued development of improved synthetic methodologies.

The compound's research profile has been enhanced by its recognition as an important building block in the synthesis of 2-trifluoromethylbenzamide derivatives, which represent significant targets in pharmaceutical chemistry. The synthetic pathway involving 2,3-dichloro-6-trifluoromethylbenzonitrile as an intermediate demonstrates yields exceeding 67 percent with purities greater than 97 percent, highlighting the compound's practical utility in preparative chemistry applications.

Significance in Modern Organic Chemistry

This compound exemplifies the sophisticated design principles that characterize modern organic chemistry, where multiple functional groups are strategically positioned to create compounds with precisely tailored properties. The compound's significance extends beyond its individual characteristics to represent broader trends in synthetic chemistry, where complex polyfunctional molecules serve as versatile intermediates for accessing diverse chemical architectures. The strategic placement of electron-withdrawing groups around the aromatic ring creates unique electronic environments that enable selective transformations and precise control over reactivity patterns.

The compound's role in modern trifluoromethylation chemistry demonstrates the continued evolution of fluorination methodologies since their historical origins in the late nineteenth century. Contemporary research has shown that trifluoromethylated compounds like this compound benefit from enhanced properties including increased metabolic stability, improved lipophilicity, and modified hydrogen bonding capabilities. These characteristics make such compounds particularly valuable in pharmaceutical applications, where the introduction of fluorine atoms can dramatically alter biological activity profiles.

The synthetic utility of this compound in preparing biologically active compounds reflects broader recognition of fluorinated aromatics in drug discovery programs. Several notable pharmaceutical compounds incorporate trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, and celecoxib, demonstrating the widespread adoption of fluorinated building blocks in medicinal chemistry. The compound's structural features position it as a potential precursor to similar pharmaceutical targets, highlighting its significance in contemporary drug development strategies.

Industrial applications of this compound extend to agrochemical development, where fluorinated compounds have gained prominence due to their enhanced biological activity and environmental persistence profiles. The compound's classification as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye manufacturing underscores its broad utility across multiple chemical industries. This versatility reflects the compound's unique combination of functional groups, which provide multiple points for further synthetic elaboration while maintaining structural stability under typical reaction conditions.

The contemporary significance of this compound also reflects advances in synthetic methodology that enable precise control over regioselectivity and functional group compatibility. Modern synthetic approaches utilize sophisticated catalytic systems and optimized reaction conditions that allow for the selective introduction of multiple halogen substituents while maintaining high yields and purities. These methodological advances have transformed compounds like this compound from laboratory curiosities to practical synthetic intermediates with well-defined preparation protocols and established supply chains for research and industrial applications.

Eigenschaften

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRLNDUHOQEVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258235 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-39-5 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichlorobenzonitrile with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide under specific conditions .

Industrial Production Methods

Industrial production of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amines or thiols.

Reduction: The primary product is the corresponding amine.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

2,3-Dichloro-6-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including nucleophilic substitutions and reductions, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Reactivity:

- Substitution Reactions: The compound can react with nucleophiles such as amines or thiols, leading to the formation of diverse products.

- Reduction: When subjected to reducing agents, it primarily yields the corresponding amine derivative.

- Oxidation: The oxidation products vary based on the oxidizing agent used.

Biological Research

Enzyme Inhibition Studies:

The compound has been utilized in biological research to study enzyme inhibition and protein interactions. Its structural features enhance lipophilicity, facilitating interactions with hydrophobic sites on proteins and enzymes. This property makes it a candidate for investigating mechanisms of enzyme action and inhibition .

Potential Therapeutic Applications:

Due to its biological activity, this compound is being explored for potential therapeutic applications in medicinal chemistry. Its ability to modulate protein function may lead to the development of new drugs targeting specific diseases.

Agricultural Applications

Herbicide Development:

The compound is being investigated for its potential use as a herbicide. Its ability to selectively control weeds in important crops positions it as a candidate for developing new agricultural chemicals that can improve crop yields while minimizing environmental impact .

Industrial Applications

Production of Agrochemicals:

In the industrial sector, this compound is used in the production of various agrochemicals and specialty chemicals. Its role as an intermediate facilitates the creation of formulations that can enhance agricultural productivity .

Case Studies

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile, we compare it with structurally related benzonitrile derivatives. Key variations in substituent groups, positions, and physicochemical properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity compared to difluoromethoxy (-OCF₂) or trifluoromethoxy (-OCF₃) substituents .

- Halogen Position : Chlorine at the 2- and 3-positions (target compound) increases steric hindrance and stabilizes negative charge in intermediates, contrasting with 2,6-dichloro isomers, which may exhibit different regioselectivity .

Molecular Weight and Reactivity: Replacement of chlorine with fluorine (e.g., 2-Fluoro-6-(trifluoromethyl)benzonitrile) reduces molecular weight by ~18% and alters lipophilicity, impacting bioavailability in pharmaceutical contexts .

Applications :

- Industrial Use : The target compound’s dual chlorine and trifluoromethyl groups make it suited for herbicides and fungicides, whereas derivatives like 2,3-Dichloro-6-(difluoromethoxy)benzonitrile are prioritized as scaffolds for drug discovery .

- Fluorinated Analogs : 2-Fluoro-6-(trifluoromethyl)benzonitrile is favored in medicinal chemistry for its metabolic stability .

Biologische Aktivität

2,3-Dichloro-6-(trifluoromethyl)benzonitrile is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structural features, including halogen substitutions, contribute to its biological activity, making it a subject of interest for enzyme inhibition studies and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₈H₃Cl₂F₃N

- Molecular Weight : 239.02 g/mol

The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's hydrophobicity, allowing it to bind effectively to the active sites of enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby disrupting their normal function.

- Protein Modulation : It can also alter protein interactions, affecting cellular pathways involved in proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:

These results indicate that the compound may serve as a potential lead for the development of new anticancer agents.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including those involved in cancer progression. Notably:

- Inhibition of P2X3 Receptors : Studies indicated that derivatives of this compound could antagonize P2X3 receptors, which are implicated in pain sensation and inflammatory responses .

- CYP Enzyme Modulation : It has also shown potential in modulating cytochrome P450 enzymes, suggesting implications for drug metabolism and pharmacokinetics .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the efficacy against colorectal cancer cells (HT29), this compound demonstrated an IC₅₀ value significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. This suggests a promising profile for further development as an anticancer drug .

Case Study 2: Enzyme Interaction

A detailed investigation into the interaction with P2X3 receptors revealed that modifications in the halogen substituents could enhance antagonistic activity. This highlights the importance of structural variations in optimizing biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Dichloro-6-(trifluoromethyl)benzonitrile, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via halogenation and trifluoromethylation of benzonitrile precursors. For example, coupling reactions using intermediates like 4-amino-2-(trifluoromethyl)benzonitrile (a structurally similar nitrile) with chlorinating agents under controlled conditions (e.g., CuCl₂ catalysis) are effective . Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (DMF or THF), and precise stoichiometric ratios to avoid over-halogenation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (from ethanol) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

- Methodological Answer :

- ¹⁹F NMR : Prioritize signals near δ -60 to -65 ppm for the CF₃ group, with splitting patterns indicating adjacent substituents.

- ¹³C NMR : The nitrile carbon appears at ~115-120 ppm, while aromatic carbons adjacent to Cl/CF₃ show downfield shifts (δ 130-140 ppm) .

- IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 239.94 (C₈H₂Cl₂F₃N) validates the formula .

Q. How does the presence of chlorine and trifluoromethyl substituents influence the compound’s stability under different storage conditions?

- Methodological Answer : The electron-withdrawing Cl and CF₃ groups increase susceptibility to hydrolysis, particularly under humid or acidic conditions. Storage recommendations:

- Short-term : Desiccated at -20°C in amber vials.

- Long-term : Sealed under argon with molecular sieves.

Stability testing via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) is advised to monitor degradation, such as hydrolysis to benzoic acid derivatives .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during electrophilic substitution reactions of this compound?

- Methodological Answer : Regioselectivity is governed by the electron-deficient aromatic ring. To direct substitution:

- Use Lewis acids (e.g., FeCl₃) to activate specific positions.

- Protecting groups : Temporarily block reactive sites (e.g., nitrile conversion to amide) before functionalization.

- Computational modeling (DFT): Predict reactive sites by calculating Fukui indices or electrostatic potential maps . Experimental validation via isotopic labeling (¹³C/²H) can resolve ambiguities.

Q. How can researchers resolve contradictory data in reaction yields when scaling up the synthesis of this compound?

- Methodological Answer : Yield discrepancies often arise from heat/mass transfer inefficiencies. Mitigation strategies:

- Process optimization : Use microreactors for controlled mixing and temperature gradients.

- In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Statistical design (DoE): Identify critical parameters (e.g., catalyst loading, solvent ratio) via factorial experiments. Cross-reference with small-scale trials to validate scalability .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic aromatic substitution) using software like Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.

- Machine Learning : Train models on existing halogenated nitrile datasets to predict optimal reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.